molecular formula C16H13N3O B14346793 3-(4-Azidophenyl)-1-(4-methylphenyl)prop-2-en-1-one CAS No. 95690-43-0

3-(4-Azidophenyl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B14346793
CAS No.: 95690-43-0
M. Wt: 263.29 g/mol
InChI Key: NEJXICAUKREVML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Azidophenyl)-1-(4-methylphenyl)prop-2-en-1-one is an organic compound that features both azide and enone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Azidophenyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylacetophenone and 4-azidobenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reagents.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Azidophenyl)-1-(4-methylphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The enone group can be oxidized to form corresponding epoxides or other oxidized products.

    Reduction: The azide group can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The azide group can participate in substitution reactions, such as nucleophilic substitution, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions include:

    Epoxides: From oxidation of the enone group.

    Amines: From reduction of the azide group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

3-(4-Azidophenyl)-1-(4-methylphenyl)prop-2-en-1-one has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Medicinal Chemistry:

    Biological Studies: The compound can be used in biological studies to investigate the effects of azide-containing molecules on biological systems.

Mechanism of Action

The mechanism of action of 3-(4-Azidophenyl)-1-(4-methylphenyl)prop-2-en-1-one involves:

    Molecular Targets: The azide group can interact with various molecular targets, such as enzymes or receptors, leading to biological effects.

    Pathways Involved: The compound can participate in biochemical pathways involving azide or enone groups, leading to the formation of reactive intermediates or products that exert biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminophenyl)-1-(4-methylphenyl)prop-2-en-1-one: Similar structure but with an amino group instead of an azide group.

    3-(4-Nitrophenyl)-1-(4-methylphenyl)prop-2-en-1-one: Similar structure but with a nitro group instead of an azide group.

    3-(4-Hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one: Similar structure but with a hydroxy group instead of an azide group.

Properties

CAS No.

95690-43-0

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

3-(4-azidophenyl)-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H13N3O/c1-12-2-7-14(8-3-12)16(20)11-6-13-4-9-15(10-5-13)18-19-17/h2-11H,1H3

InChI Key

NEJXICAUKREVML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.